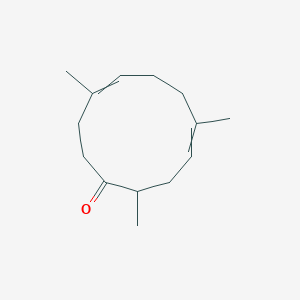![molecular formula C36H25N B14277066 N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline CAS No. 127697-06-7](/img/structure/B14277066.png)
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline is a highly fluorescent organic compound that belongs to the family of triphenylamine derivatives. This compound is known for its unique electroluminescent properties, making it a valuable material in the field of organic light-emitting devices (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline typically involves the reaction of N,N-diphenylaniline with pyrene-1-carbaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the reaction is feasible due to the availability of starting materials and the straightforward reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in imaging and diagnostic applications.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline involves its ability to act as a hole-transporting emitter in OLEDs. The compound’s molecular structure allows for efficient charge transfer and emission of light when an electric field is applied. The pyrene moiety enhances the electron-donating ability, facilitating exciplex formation with electron-transporting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diphenyl-4-(pyren-1-yl)aniline: Similar structure but lacks the ethenyl linkage.
4,4′,4′′-Trispyrenylphenylamine: Contains three pyrene arms, leading to different electroluminescent properties.
Uniqueness
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline is unique due to its specific molecular structure, which provides distinct electroluminescent characteristics. The presence of the ethenyl linkage and the pyrene moiety enhances its performance in OLED applications, making it a valuable material for advanced optoelectronic devices .
Eigenschaften
CAS-Nummer |
127697-06-7 |
|---|---|
Molekularformel |
C36H25N |
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
N,N-diphenyl-4-(2-pyren-1-ylethenyl)aniline |
InChI |
InChI=1S/C36H25N/c1-3-10-31(11-4-1)37(32-12-5-2-6-13-32)33-23-15-26(16-24-33)14-17-27-18-19-30-21-20-28-8-7-9-29-22-25-34(27)36(30)35(28)29/h1-25H |
InChI-Schlüssel |
ZCGFEMMKAGWGPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
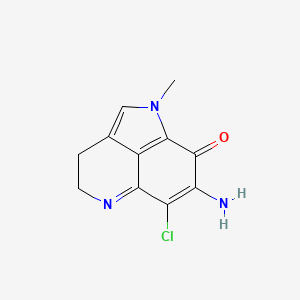
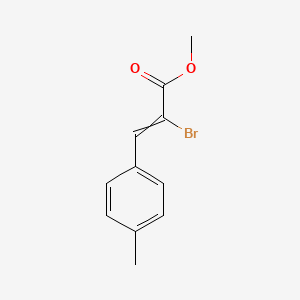


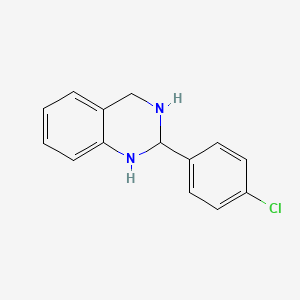
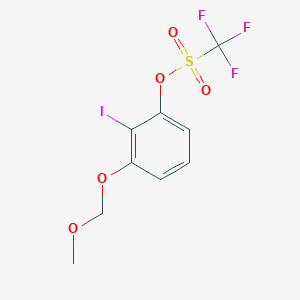

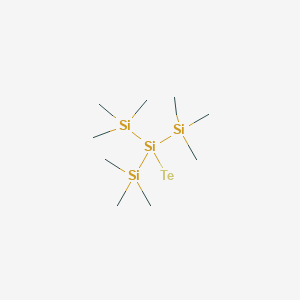

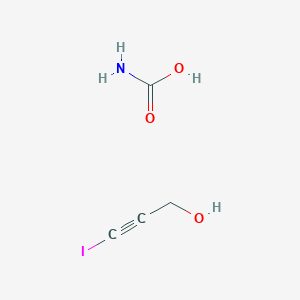
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

